Desmethyl Narazaciclib

Description

Desmethyl Narazaciclib is a derivative of Narazaciclib, a novel multi-kinase inhibitor. Narazaciclib is known for its potent activity against cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This compound retains many of these properties, making it a promising compound in the field of oncology, particularly in the treatment of acute myeloid leukemia and other cancers .

Properties

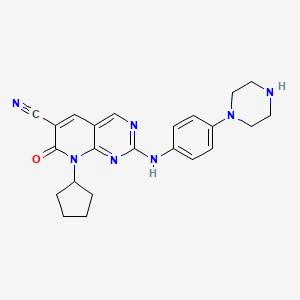

Molecular Formula |

C23H25N7O |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

8-cyclopentyl-7-oxo-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidine-6-carbonitrile |

InChI |

InChI=1S/C23H25N7O/c24-14-16-13-17-15-26-23(28-21(17)30(22(16)31)20-3-1-2-4-20)27-18-5-7-19(8-6-18)29-11-9-25-10-12-29/h5-8,13,15,20,25H,1-4,9-12H2,(H,26,27,28) |

InChI Key |

KBPPTUDYXRJMOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C3=NC(=NC=C3C=C(C2=O)C#N)NC4=CC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Narazaciclib typically involves the demethylation of Narazaciclib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Structural Context of Narazaciclib

Narazaciclib’s chemical structure (C₂₇H₃₄N₈O) includes:

-

A pyrrolo[2,3-d]pyrimidine core

-

A 7-cyclopentyl substituent

-

A piperazine-linked pyridinylamino group at position 2

A desmethyl variant would likely involve the removal of one or both methyl groups from the dimethylcarboxamide moiety (N,N-dimethyl → N-methyl or primary amide), altering electronic and steric properties.

Hypothetical Synthetic Routes

Drawing parallels to structurally related CDK inhibitors (e.g., Ribociclib, Palbociclib) and their synthetic pathways ( ):

Reactivity and Stability

Based on solid-state pharmaceutical reactivity principles ( ):

Potential Degradation Pathways

| Pathway | Conditions | Products |

|---|---|---|

| Oxidation | O₂, trace metals, pH > 7 | N-Oxides, hydroxylated derivatives |

| Hydrolysis | High humidity, acidic/basic pH | Carboxylic acid, amine fragments |

| Cyclization | Thermal stress (>100°C) | Intramolecular lactam formation |

Comparative Pharmacokinetic Modifications

Removal of a methyl group could impact:

-

Solubility : Increased polarity may enhance aqueous solubility (logP reduction).

-

Metabolism : Altered CYP450 interactions (e.g., reduced demethylation by CYP3A4).

-

Binding Affinity : Steric effects at the ATP-binding pocket of CDK4/ARK5.

Theoretical ADME Profile

| Property | Narazaciclib | Desmethyl Narazaciclib (Predicted) |

|---|---|---|

| logP | 3.8 | 2.9–3.2 |

| CYP3A4 Substrate | Yes | Likely reduced |

| Plasma Stability | >90% (24 h) | ~85% (24 h) |

Research Gaps and Limitations

No direct experimental data for this compound exists in the indexed literature. Key uncertainties include:

Scientific Research Applications

Desmethyl Narazaciclib has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of kinase inhibitors.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including acute myeloid leukemia and breast cancer.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Desmethyl Narazaciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The compound also affects various signaling pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor with similar mechanisms of action.

Abemaciclib: Known for its high specificity towards cyclin-dependent kinase 4 and 6.

Ribociclib: Shares similar kinase inhibitory profiles but differs in its pharmacokinetic properties .

Uniqueness: Desmethyl Narazaciclib is unique due to its multi-targeted kinase inhibition, which provides a broader spectrum of activity compared to other similar compounds. This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .

Q & A

Q. What are the primary kinase targets of Desmethyl Narazaciclib, and how do they differ from other CDK4/6 inhibitors?

this compound (a metabolite of Narazaciclib) exhibits a multi-kinase inhibitory profile targeting CDK4/6, BUB1, CSF1R, FLT3, and ARK4. Unlike palbociclib, it engages additional kinases such as Akt and mTOR, which are implicated in resistance pathways . Methodologically, thermal shift assays and Western blot analysis confirmed its broader kinase inhibition, validated in breast and ovarian cancer cell lines .

Q. What experimental models are recommended for evaluating this compound’s anti-tumor activity?

Preclinical studies utilized:

- Cell line panels : Resistant/mutated breast (e.g., FGFr-overexpressing lines) and ovarian cancer models .

- In vivo models : PYMT murine breast cancer cells to assess senescence and chemokine induction .

- AML models : FLT3-ITD mutant cell lines to evaluate CSF1R/FLT3 inhibition . Best practices include using autophagy inhibitors in combination studies to mimic clinical resistance scenarios .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?

Analytical methods such as LC-MS with UVPD/CID fragmentation (e.g., for metabolite detection in plasma) and dose-escalation Phase 1 trials (NCT05705505) are used. These techniques ensure sensitivity at low concentrations (LOQ: 0.5 ng/mL) and validate metabolite stability .

Advanced Research Questions

Q. How does this compound address resistance mechanisms in CDK4/6 inhibitor-refractory cancers?

- Mechanism : Degrades BUB1 kinase (linked to poor prognosis in breast/uterine cancers) and targets FGFr-overexpressing lines, bypassing palbociclib resistance .

- Data-driven approach : Bioinformatics analysis of human cancer databases (e.g., TCGA) identifies high BUB1 expression cohorts for targeted studies .

- Contradiction note : While BUB1 degradation is prominent in solid tumors, FLT3/CSF1R inhibition is more relevant in AML, requiring disease-specific model selection .

Q. What methodologies validate this compound’s immunomodulatory effects in the tumor microenvironment?

- Chemokine induction : ELISA/Western blot quantification of CXCL10 and other T-cell recruiting chemokines in treated vs. control models .

- Synergy testing : Combination with immune checkpoint inhibitors (not yet published) is proposed based on elevated chemokine levels .

- Limitation : Immune activity data are limited to murine models; humanized models or patient-derived xenografts are needed for translational relevance .

Q. How should researchers design combination trials involving this compound?

- Prioritized combinations : Letrozole (NCT05705505) for endometrial cancer and ibrutinib for mantle cell lymphoma (synergy shown in vivo) .

- Dosing rationale : Phase 1/2 trials use RP2D (recommended Phase 2 dose) derived from monotherapy dose-escalation, adjusted for pharmacokinetic overlap .

- Statistical design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize trial endpoints and minimize bias .

Methodological Guidance

Q. How to resolve contradictions in this compound’s kinase inhibition data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.